盐酸罗匹尼罗-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ropinirole is a non-ergoline dopamine agonist used to treat the symptoms of Parkinson’s disease and Restless Legs Syndrome . It is a dopamine agonist (D2) that has some of the same effects as a chemical called dopamine, which occurs naturally in your body. Low levels of dopamine in the brain are associated with Parkinson’s disease .

Synthesis Analysis

A four-step, three-stage synthesis of the API ropinirole hydrochloride has been developed from a commercially available naphthalene derivative. The new route has half the step-count and twice the overall yield of the current manufacturing process .

Molecular Structure Analysis

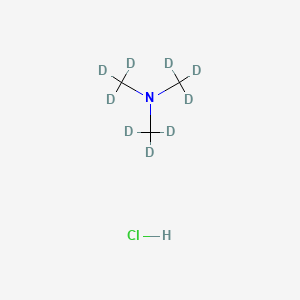

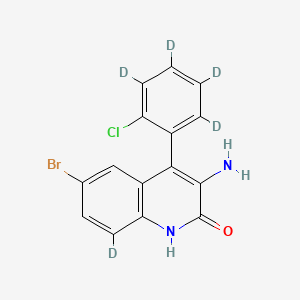

Ropinirole-d4 Hydrochloride has the molecular formula C16H21D4ClN2O and a molecular weight of 300.86 . The structure of ropinirole and its impurities have been studied .

Chemical Reactions Analysis

Ropinirole is metabolized primarily by cytochrome P450 1A2 (CYP1A2), which is the major enzyme responsible for the metabolism of ropinirole .

Physical And Chemical Properties Analysis

Ropinirole-d4 Hydrochloride is a stable isotope labelled analytical standard . The DSC and XRD patterns showed that ropinirole hydrochloride was dispersed at the molecular level in the polymer matrix .

科学研究应用

Neurology

Ropinirole-d4 Hydrochloride: is primarily used in neurology for its dopaminergic activity. It’s a potent dopamine receptor agonist with selectivity towards D2 and D3 receptors, making it an effective treatment for Parkinson’s disease and Restless Legs Syndrome (RLS) . It mimics dopamine, improving motor control and reducing tremors and stiffness associated with these neurological disorders.

Pharmacology

In pharmacology, Ropinirole-d4 Hydrochloride is studied for its pharmacokinetics and pharmacodynamics. It’s metabolized by CYP1A and has a half-life of 5-7 hours, with peak blood concentration reached within 2 hours of administration . Its ability to cross the blood-brain barrier makes it a subject of interest for developing therapeutic strategies for dopamine-related disorders.

Biochemistry

Biochemically, Ropinirole-d4 Hydrochloride is involved in studies related to its interaction with various receptors and its metabolic pathway. Research has focused on its binding affinity and the resulting biochemical pathways that lead to therapeutic effects. It’s also used in studies to understand the mechanism of action of dopamine agonists .

Clinical Trials

Ropinirole-d4 Hydrochloride: has been the subject of various clinical trials. It has been evaluated for long-term efficacy and safety in patients with Parkinson’s disease, exploring dosing regimens and patient outcomes . Additionally, its potential for treating conditions like amyotrophic lateral sclerosis (ALS) and bipolar depression has been investigated, expanding its therapeutic applications .

Therapeutic Uses

Therapeutically, Ropinirole-d4 Hydrochloride is used to manage symptoms of Parkinson’s disease and RLS. It helps alleviate symptoms like stiffness, tremors, muscle spasms, and poor muscle control. Its immediate-release formulation is approved for both Parkinson’s and RLS, while the extended-release is specifically for Parkinson’s .

Experimental Applications

Experimentally, Ropinirole-d4 Hydrochloride is used in developing new pharmaceutical methodologies. For instance, it’s been used in the development of an improved ultra-high-performance liquid chromatographic method for determining process-related impurities . It’s also been part of research for developing self-nanoemulsifying drug delivery systems, highlighting its role in advanced drug formulation techniques .

作用机制

Target of Action

Ropinirole-d4 Hydrochloride is a non-ergoline dopamine agonist . It primarily targets D2, D3, and D4 dopamine receptors , with the highest affinity for D3 receptors . These receptors are mostly found in the limbic areas of the brain .

Mode of Action

Ropinirole-d4 Hydrochloride interacts with its targets by selectively stimulating the dopamine D2 receptor line of the postsynaptic membrane of the striatum . It has a high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It also has moderate in vitro affinity for opioid receptors .

Biochemical Pathways

It is believed that the drug’s action is related to its ability to stimulate dopamine receptors in the striatum . This stimulation could potentially affect various dopamine-mediated pathways in the brain.

Pharmacokinetics

Ropinirole-d4 Hydrochloride is rapidly absorbed, with the blood concentration reaching its peak within 2 hours . The half-life of the blood concentration is about 5–7 hours . The drug is mainly metabolized by CYP1A and is excreted through the kidneys . The systemic drug exposure increases with increasing ropinirole doses .

Result of Action

The molecular and cellular effects of Ropinirole-d4 Hydrochloride’s action include promoting cell viability, inhibiting cell apoptosis, and reducing the levels of pro-inflammatory factors such as IL-1β, IL-18, and TNF-α . Overexpression of NAT10, a protein involved in RNA acetylation, weakens the protective effects of Ropinirole-d4 Hydrochloride .

安全和危害

Ropinirole should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ropinirole-d4 Hydrochloride involves the introduction of deuterium atoms into the Ropinirole Hydrochloride molecule. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Ropinirole Hydrochloride", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Dissolve Ropinirole Hydrochloride in a deuterated solvent such as deuterated water or deuterated methanol.", "Step 2: Add a deuterated reducing agent such as sodium borodeuteride or lithium aluminum deuteride to the solution.", "Step 3: Allow the reaction to proceed for a specified period of time, typically several hours.", "Step 4: Quench the reaction by adding an acid to the solution.", "Step 5: Isolate the product by filtration or extraction.", "Step 6: Purify the product by recrystallization or chromatography." ] } | |

CAS 编号 |

1330261-37-4 |

产品名称 |

Ropinirole-d4 Hydrochloride |

分子式 |

C16H25ClN2O |

分子量 |

300.863 |

IUPAC 名称 |

4-[2-[bis(1,1-dideuteriopropyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride |

InChI |

InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i9D2,10D2; |

InChI 键 |

XDXHAEQXIBQUEZ-PQDNHERISA-N |

SMILES |

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl |

同义词 |

4-[2-(Dipropylamino-d4)ethyl]-1,3-dihydro-2H-indol-2-one Hydrochloride; 4-[2-(Di-n-propylamino-d4)ethyl]-2(3H)-indolone Hydrochloride; SKF-101468A-d4; Requip-d4; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[[5-Aminocarbonyl-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-ethoxy-benzenesulfonyl Dimer](/img/structure/B587646.png)

![2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one](/img/structure/B587651.png)

![2-Amino-4-chloro-N-[(2R,3R)-1,1,1-trideuterio-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]benzamide](/img/structure/B587657.png)